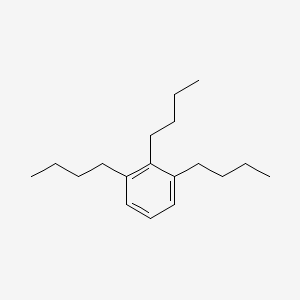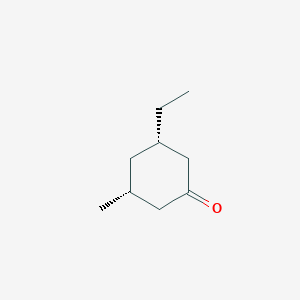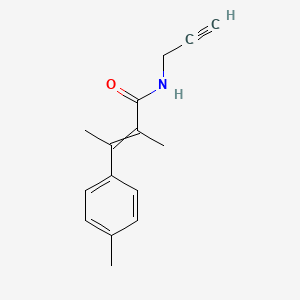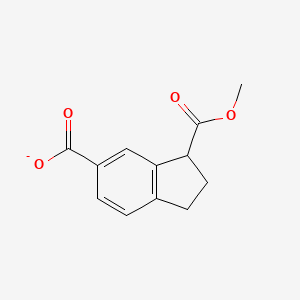
1,2,3-Tributylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tributylbenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with three butyl groups at the 1, 2, and 3 positions
Preparation Methods
The synthesis of 1,2,3-tributylbenzene typically involves the alkylation of benzene with butyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,2,3-Tributylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using catalysts such as palladium on carbon, resulting in the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butyl groups can be replaced by other substituents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3-Tributylbenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which 1,2,3-tributylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring and butyl groups contribute to its hydrophobic interactions, allowing it to bind to specific sites within biological systems. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1,2,3-Tributylbenzene can be compared with other similar compounds such as:
1,2,4-Tributylbenzene: Differing in the position of the butyl groups, this isomer may exhibit different chemical reactivity and physical properties.
1,3,5-Tributylbenzene: Another isomer with distinct substitution patterns, leading to variations in its applications and behavior in chemical reactions.
Properties
CAS No. |
61142-83-4 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,3-tributylbenzene |
InChI |
InChI=1S/C18H30/c1-4-7-11-16-13-10-14-17(12-8-5-2)18(16)15-9-6-3/h10,13-14H,4-9,11-12,15H2,1-3H3 |
InChI Key |
NWACCXJCJNDIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)






![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)

![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)

